molecular formula C15H15BrN4O2 B12861277 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine

1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine

Cat. No.: B12861277
M. Wt: 363.21 g/mol
InChI Key: QVTUUPDGVPVBBV-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-yl)piperazine is a piperazine derivative featuring a 2-bromo-3-nitrophenyl group at the 1-position and a pyridin-2-yl substituent at the 4-position. Its structural uniqueness lies in the combination of bromo, nitro, and pyridinyl groups, which may confer distinct physicochemical and biological properties compared to analogs.

Properties

Molecular Formula

C15H15BrN4O2

Molecular Weight

363.21 g/mol

IUPAC Name

1-(2-bromo-3-nitrophenyl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C15H15BrN4O2/c16-15-12(4-3-5-13(15)20(21)22)18-8-10-19(11-9-18)14-6-1-2-7-17-14/h1-7H,8-11H2

InChI Key

QVTUUPDGVPVBBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)[N+](=O)[O-])Br)C3=CC=CC=N3

Origin of Product

United States

Biological Activity

1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine is C15H15BrN4O2, with a molecular weight of 363.21 g/mol. The compound features a piperazine ring, a brominated phenyl group, and a nitro substituent, contributing to its reactivity and biological potential .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has shown promise as an enzyme inhibitor and receptor modulator , influencing cellular signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It has the potential to interact with neurotransmitter receptors, influencing neuronal activity and possibly offering therapeutic benefits in neuropharmacology .

In Vitro Studies

Several studies have investigated the biological activity of 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine. Notable findings include:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases significantly, which are crucial in various signaling pathways related to cancer and neurological disorders. For example, it demonstrated a notable inhibition rate against specific cancer-related kinases .
  • Neuropharmacological Effects : Research indicates that this compound can modulate neurotransmitter receptor activity, suggesting its potential use in treating conditions like depression or anxiety .

Case Studies

  • Cancer Research : A study focusing on the inhibition of cancer cell proliferation revealed that 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine effectively reduced the viability of various cancer cell lines by inducing apoptosis through kinase inhibition .
    Cell LineIC50 (µM)Mechanism of Action
    HepG20.62IGF1R inhibition
    MCF70.75EGFR inhibition
    A5490.85PDGFRβ inhibition
  • Neuropharmacology : In animal models, the compound exhibited significant effects on behavior consistent with antidepressant activity, likely due to its interaction with serotonin receptors .

Comparative Analysis

To highlight the uniqueness of 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloro-3-nitrophenyl)-4-(pyridin-2-YL)piperazineChlorine instead of bromineDifferent reactivity due to chlorine's properties
1-(2-Bromo-4-aminophenyl)-4-(pyridin-2-YL)piperazineAmino group instead of nitroEnhanced biological activity due to amino group
1-(3-Nitrophenyl)-4-(pyridin-2-YL)piperazineNo bromine atomSimplified structure may affect binding affinity

The distinctive combination of bromine and nitro groups in 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine contributes to its unique reactivity and biological profile compared to these similar compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
This compound exhibits properties that may be beneficial in treating various neurological disorders. Research indicates that derivatives of piperazine compounds can act as antagonists or agonists for several neurotransmitter receptors, making them candidates for the development of drugs targeting conditions like anxiety, depression, and schizophrenia .

Case Studies:

  • A study highlighted the use of piperazine derivatives in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The structural modifications similar to those found in 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine could enhance the efficacy and selectivity of these drugs .

Neuropharmacology

CNS Activity:
The compound's ability to interact with central nervous system (CNS) pathways suggests potential applications in neuropharmacology. Piperazine derivatives have been shown to modulate neurotransmitter systems, including serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .

Research Findings:

  • In vitro studies have demonstrated that piperazine-based compounds can exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This suggests a potential role in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Organic Chemistry

Synthetic Applications:
1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine serves as an important intermediate in organic synthesis. Its bromine and nitro groups allow for further functionalization, enabling chemists to create a variety of new compounds with diverse biological activities .

Synthesis Examples:

  • The compound can be utilized in multi-step synthetic routes to create more complex molecules, including those with potential anti-cancer properties. Research has shown that modifying the piperazine ring can lead to compounds with enhanced activity against various cancer cell lines .

Potential Therapeutic Uses

Disease Treatment:
The pharmacological profile of 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine suggests it could be explored for treating metabolic disorders, given its structural similarity to known metabolic syndrome modulators .

Clinical Implications:

  • Ongoing research is evaluating the efficacy of this compound in preclinical models of metabolic syndrome, focusing on its ability to influence insulin sensitivity and lipid metabolism .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates SNAr reactions, primarily at the bromine position (para to nitro group).

Reaction Type Reagents/Conditions Products Yield References
Bromine DisplacementKOtBu/DMF, 80°C, 12h1-(3-Nitrophenyl)-4-(pyridin-2-yl)piperazine72%
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, arylboronic acid, THF/H<sub>2</sub>O, 70°CBiaryl derivatives (e.g., 1-(3-Nitro-2-biphenyl)-4-(pyridin-2-yl)piperazine)65–85%

Mechanistic Insight : The nitro group activates the ring by withdrawing electron density, stabilizing the Meisenheimer intermediate during SNAr.

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under controlled conditions:

Reduction Method Reagents/Conditions Products Applications
Catalytic HydrogenationH<sub>2</sub> (1 atm), 10% Pd/C, EtOH, 25°C1-(2-Bromo-3-aminophenyl)-4-(pyridin-2-yl)piperazinePrecursor for diazonium salts
Fe/HClFe powder, HCl (aq), refluxSame as aboveCost-effective industrial synthesis

Note : Over-reduction of the bromine is avoided by using mild hydrogenation conditions .

Piperazine Ring Functionalization

The piperazine nitrogen participates in alkylation and acylation reactions:

Reaction Reagents Products Key Findings
N-AlkylationBenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, reflux1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-yl)-N-benzylpiperazineIncreased lipophilicity enhances CNS activity
CarbamoylationClCO<sub>2</sub>R, NEt<sub>3</sub>, THF, 0°C → RTPiperazine carbamatesBioactive MAGL/FAAH inhibitors

Structural Impact : Alkylation at N4 of piperazine improves blood-brain barrier permeability .

Pyridine Ring Reactivity

The pyridine moiety undergoes electrophilic substitution at position 3/5:

Reaction Reagents Products Challenges
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C1-(2-Bromo-3-nitrophenyl)-4-(3-nitropyridin-2-yl)piperazineCompeting decomposition (15% yield)

Limitation : Steric hindrance from the piperazine ring reduces regioselectivity.

Industrial-Scale Reactions

Process Conditions Advantages
Continuous Flow SynthesisMicroreactor, 120°C, residence time 5min95% conversion, reduced side products
Solvent OptimizationTBME/water biphasic systemEco-friendly, 85% isolated yield

Data from pilot studies show 10x productivity gains compared to batch methods.

Mechanistic and Kinetic Studies

  • SNAr Kinetics : Second-order rate constant (k<sub>2</sub>) = 1.2 × 10<sup>−3</sup> L·mol<sup>−1</sup>·s<sup>−1</sup> in DMF at 25°C.

  • Catalytic Cycles : Pd(0)/Pd(II) intermediates confirmed via <sup>31</sup>P NMR in Suzuki couplings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds:

1-((2-Bromophenyl)sulfonyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine (Compound 33, )

  • Substituents : 2-Bromophenylsulfonyl (1-position), 6-trifluoromethylpyridin-2-yl (4-position).
  • Synthesis : Reacted 2-bromobenzenesulfonyl fluoride with 1-(6-trifluoromethylpyridin-2-yl)piperazine using Ca(NTf₂)₂ and DABCO in THF (79% yield).
  • Key Differences : The sulfonyl linker introduces polarity and may alter binding kinetics compared to direct aryl attachment in the target compound.

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o, ) Substituents: 2,4-Dichlorophenyl (1-position), pyridin-2-yl (4-position) with a pentanamide spacer. Synthesis: Substitution of 1-(2,4-dichlorophenyl)piperazine into a pentanamide-linked scaffold (41% yield). The pentanamide spacer may enhance flexibility and receptor interaction.

1-(5-Chloro-2-nitrophenyl)-4-methylpiperazine ()

  • Substituents : 5-Chloro-2-nitrophenyl (1-position), methyl (4-position).
  • Key Differences : The nitro group at position 2 (vs. 3 in the target) and a methyl group (vs. pyridinyl) reduce steric bulk and electronic effects, likely altering bioavailability.
Table 1: Substituent Impact on Properties
Compound Aromatic Substituents (Position) Electronic Effects Lipophilicity (Predicted)
Target Compound 2-Bromo-3-nitrophenyl Strong electron-withdrawing Moderate (polar nitro)
Compound 33 2-Bromophenylsulfonyl Polar sulfonyl group Low (high polarity)
7o 2,4-Dichlorophenyl Moderate electron-withdrawing High (chloro groups)
5-Chloro-2-nitrophenyl Strong nitro, moderate chloro Moderate

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-yl)piperazine generally follows a multi-step approach involving:

  • Functionalization of the piperazine ring with the pyridin-2-yl group.
  • Introduction of the 2-bromo-3-nitrophenyl substituent via nucleophilic aromatic substitution or coupling reactions.
  • Use of protecting groups and catalytic steps to optimize yields and selectivity.

This approach is consistent with the preparation of related piperazine derivatives bearing halogenated and nitro-substituted aromatic rings, which are known for their biological activity and synthetic challenges due to the electron-withdrawing groups and steric factors.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step 1: Formation of Pyridin-2-ylpiperazine Intermediate
  • Piperazine reacts with 2-halopyridine (commonly 2-chloropyridine) under nucleophilic aromatic substitution (SNAr) conditions.
  • This reaction is typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at reflux temperatures.
  • The reaction yields 1-(pyridin-2-yl)piperazine intermediates with moderate to good yields (around 60-70%).
Step 2: Introduction of the 2-Bromo-3-nitrophenyl Group
  • The 2-bromo-3-nitrophenyl moiety is introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
  • A common method involves reacting the pyridin-2-ylpiperazine intermediate with 2-bromo-3-nitrohalobenzene under basic conditions.
  • Alternatively, palladium-catalyzed Buchwald-Hartwig amination or Heck coupling can be employed to attach the aryl group to the piperazine nitrogen, especially when direct substitution is inefficient.
Step 3: Optimization and Purification
  • Use of bases such as cyclohexylmagnesium chloride can enhance nucleophilicity and improve yields.
  • Protecting groups like t-butyl carbamates may be used on piperazine nitrogen atoms to control regioselectivity.
  • Purification is typically achieved by silica gel column chromatography.
  • Final products are often recrystallized from solvents like ethyl acetate to obtain pure crystalline material suitable for characterization.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Piperazine + 2-chloropyridine SNAr reaction, base (e.g., NaOAc) Acetonitrile Reflux (12 h) 60-70 Formation of 1-(pyridin-2-yl)piperazine
Intermediate + 2-bromo-3-nitrohalobenzene Nucleophilic substitution or Pd-catalyzed coupling DMF or toluene 80-110 °C 50-75 Use of Pd catalysts improves yield
Purification Silica gel chromatography, recrystallization Ethyl acetate Ambient - Final product purity >95%

Research Findings and Methodological Insights

  • The presence of both bromine and nitro groups on the phenyl ring requires careful control of reaction conditions to avoid side reactions such as reduction of the nitro group or debromination.
  • Catalytic hydrogenation steps are sometimes used post-synthesis to modify substituents if needed, but for this compound, maintaining the nitro and bromo groups is critical for biological activity.
  • The nucleophilicity of the piperazine nitrogen can be enhanced by using organometallic bases, which significantly improves coupling efficiency.
  • The choice of leaving group on the aromatic electrophile (e.g., chloride vs. sulfoxide) affects the reaction yield and rate; chlorides generally provide better results in SNAr reactions.
  • Crystallization and purification protocols are essential for obtaining analytically pure compounds suitable for biological evaluation and structural studies.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) Direct substitution of halopyridine or halophenyl with piperazine Simple, cost-effective Moderate yields, sensitive to substituents
Palladium-Catalyzed Coupling (Buchwald-Hartwig, Heck) Catalytic amination or coupling of aryl halides with piperazine Higher yields, better selectivity Requires catalysts, more complex setup
Use of Protecting Groups t-Butyl carbamate protection on piperazine nitrogen Controls regioselectivity Additional steps for protection/deprotection
Organometallic Base Activation Use of cyclohexylmagnesium chloride to enhance nucleophilicity Improved reaction rates and yields Requires handling of sensitive reagents

Q & A

Q. What are the key synthetic routes for preparing 1-(2-bromo-3-nitrophenyl)-4-(pyridin-2-yl)piperazine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • N-alkylation : React 1-(2-bromo-3-nitrophenyl)piperazine with 2-bromopyridine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaH). Reaction progress is monitored via TLC (hexane/ethyl acetate systems) .
  • Cross-coupling : Use Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos) to couple brominated aryl halides with pyridylpiperazine derivatives .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization yields pure product .

Q. How is the compound characterized to confirm its structure?

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for pyridine and nitrobenzene) and piperazine methylene protons (δ 3.0–3.5 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C₁₅H₁₄BrN₃O₂).
  • HPLC : Purity >95% is verified using reverse-phase C18 columns (methanol/water mobile phase) .

Q. What are the common side reactions during synthesis?

  • Nitro group reduction : Unintended reduction of the nitro group (e.g., by residual Pd catalysts) may occur, forming amine byproducts. Strict control of reaction atmosphere (inert gas) minimizes this .
  • Piperazine ring alkylation : Over-alkylation can occur if excess halide reagent is used. Stoichiometric optimization (1:1 molar ratio) is critical .

Advanced Research Questions

Q. How does the bromo-nitro substitution pattern influence reactivity in cross-coupling reactions?

The ortho-bromo and meta-nitro groups create steric and electronic effects:

  • Steric hindrance : The bromo group at position 2 restricts rotational freedom, slowing coupling reactions (e.g., Suzuki-Miyaura).
  • Electronic effects : The electron-withdrawing nitro group deactivates the aryl ring, requiring stronger bases (e.g., Cs₂CO₃) or high-temperature conditions for Buchwald-Hartwig amination .
    Data contradiction : Lower yields (<50%) are reported for Pd-catalyzed couplings compared to non-halogenated analogs (>75%) .

Q. What computational methods predict the compound’s binding affinity for dopamine receptors?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with dopamine D₂/D₃ receptors. The pyridyl group forms π-π stacking with Phe346 (D₃), while the nitro group hydrogen-bonds with Ser192 .
  • MD simulations : GROMACS simulations (100 ns) reveal stable binding poses, validated by experimental IC₅₀ values (e.g., ~120 nM for D₃ antagonism) .

Q. How can structural modifications enhance metabolic stability?

  • Nitro-to-cyano substitution : Replacing the nitro group with a cyano group reduces metabolic oxidation (CYP450-mediated), improving half-life in hepatic microsomes .
  • Piperazine substitution : Introducing methyl groups on the piperazine ring (e.g., 3-methylpiperazine) slows N-dealkylation, as shown in rat plasma stability assays (t₁/₂ increased from 2h to 8h) .

Methodological Challenges

Q. How to resolve discrepancies in biological activity data across studies?

  • Assay standardization : Use uniform receptor-binding protocols (e.g., radioligand displacement with [³H]spiperone for dopamine receptors).
  • Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
    Example : Conflicting IC₅₀ values (50–200 nM) for D₂ receptors arise from differences in membrane preparation methods .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution?

  • Directing groups : The nitro group meta-directs electrophiles (e.g., bromination) to position 5 of the phenyl ring. Computational DFT studies (B3LYP/6-31G*) confirm this preference .
  • Protection/deprotection : Temporarily protect the piperazine nitrogen with Boc groups to prevent undesired N-alkylation during nitration .

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